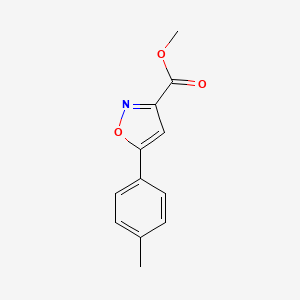

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes have been developed to address the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound.

Reduction: This reaction can modify the compound’s electronic properties.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, alkynes, and 4-toluenesulfonyl chloride. Reaction conditions often involve refluxing in methanolic or other solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrazine hydrate can yield 5-phenylisoxazole-3-carbohydrazide .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate has been investigated for various pharmacological activities:

- Antimicrobial Activity : Studies indicate that isoxazole derivatives exhibit broad-spectrum antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . For example, derivatives of isoxazole have been reported to inhibit the growth of Mycobacterium tuberculosis.

- Anticancer Potential : Research has highlighted the anticancer properties of isoxazole derivatives. In particular, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

- Enzyme Inhibition : Isoxazole derivatives are recognized for their ability to inhibit key enzymes. For instance, some studies suggest that similar compounds can act as inhibitors of xanthine oxidase, which is relevant in treating gout and hyperuricemia .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : This compound can be utilized as a precursor for synthesizing more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions .

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions due to its reactivity stemming from the carboxylic acid functional group and the isoxazole ring structure .

Material Science

Due to its unique chemical properties, this compound is being explored for applications in:

- Polymer Development : Its structural characteristics may contribute to the development of novel polymers with enhanced properties .

- Coatings and Adhesives : The compound's reactivity can be advantageous in formulating advanced coatings and adhesives that require specific chemical interactions.

Drug Development

The compound's potential interactions with biological targets make it a candidate for drug development initiatives aimed at treating various diseases, particularly those involving microbial infections and cancer .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of isoxazole derivatives, this compound was tested alongside other compounds against a panel of pathogens. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Efficacy

Research conducted on a series of isoxazole derivatives demonstrated that specific modifications to the isoxazole ring enhanced anticancer activity against colon carcinoma cells. This compound was included in this study, showing significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

Mecanismo De Acción

The mechanism of action of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biological responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to methyl 5-(4-methylphenyl)isoxazole-3-carboxylate include other isoxazole derivatives such as:

- 5-Phenylisoxazole-3-carboxylate

- 5-Methylisoxazole-3-carboxylic acid

- 4-Methylisoxazole-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its immunomodulatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

1. Immunomodulatory Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. A review highlighted various isoxazole derivatives that can regulate immune functions by modulating cytokine production and lymphocyte activity.

Key Findings:

- Isoxazole compounds have shown the ability to inhibit the humoral immune response and lymphocyte proliferation in vitro .

- In vivo studies demonstrated that certain derivatives could stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase .

- The mechanisms of action involve interactions with specific molecular targets, potentially influencing pathways related to cytokine production such as TNF-α and IL-10 .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies have focused on its efficacy against various cancer cell lines.

Case Studies:

- A study evaluated a series of isoxazole derivatives for their anticancer activity against lung cancer A549 cells. Among these, this compound exhibited moderate inhibitory activity comparable to known chemotherapeutics like doxorubicin .

- The electrochemical behavior of these compounds was assessed using cyclic voltammetry, revealing their potential as antioxidants and their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | Moderate | |

| Doxorubicin | A549 (Lung Cancer) | 0.5 |

3. Antimicrobial Properties

In addition to its anticancer activity, this compound has been explored for its antimicrobial effects.

Research Insights:

- The compound has been investigated for its potential as an antimicrobial agent, showing promising results against various bacterial strains .

- The mechanism of action may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

The biological activities of this compound can be attributed to its structural features:

Propiedades

IUPAC Name |

methyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUONPUJASNHQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.